Cas no 1784365-80-5 (3-(cyclohexylmethyl)azetidin-3-ol)

3-(cyclohexylmethyl)azetidin-3-ol structure
1784365-80-5 structure
商品名:3-(cyclohexylmethyl)azetidin-3-ol
CAS番号:1784365-80-5
MF:C10H19NO
メガワット:169.263962984085
CID:6332845
PubChem ID:65919634

3-(cyclohexylmethyl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(cyclohexylmethyl)azetidin-3-ol
    • 1784365-80-5
    • EN300-1859454
    • インチ: 1S/C10H19NO/c12-10(7-11-8-10)6-9-4-2-1-3-5-9/h9,11-12H,1-8H2
    • InChIKey: FJNMXCDIDICONR-UHFFFAOYSA-N
    • ほほえんだ: OC1(CNC1)CC1CCCCC1

計算された属性

  • せいみつぶんしりょう: 169.146664230g/mol
  • どういたいしつりょう: 169.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

3-(cyclohexylmethyl)azetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1859454-0.5g
3-(cyclohexylmethyl)azetidin-3-ol
1784365-80-5
0.5g
$671.0 2023-09-18
Enamine
EN300-1859454-1.0g
3-(cyclohexylmethyl)azetidin-3-ol
1784365-80-5
1g
$1172.0 2023-06-03
Enamine
EN300-1859454-0.05g
3-(cyclohexylmethyl)azetidin-3-ol
1784365-80-5
0.05g
$587.0 2023-09-18
Enamine
EN300-1859454-10.0g
3-(cyclohexylmethyl)azetidin-3-ol
1784365-80-5
10g
$5037.0 2023-06-03
Enamine
EN300-1859454-5.0g
3-(cyclohexylmethyl)azetidin-3-ol
1784365-80-5
5g
$3396.0 2023-06-03
Enamine
EN300-1859454-0.1g
3-(cyclohexylmethyl)azetidin-3-ol
1784365-80-5
0.1g
$615.0 2023-09-18
Enamine
EN300-1859454-0.25g
3-(cyclohexylmethyl)azetidin-3-ol
1784365-80-5
0.25g
$642.0 2023-09-18
Enamine
EN300-1859454-2.5g
3-(cyclohexylmethyl)azetidin-3-ol
1784365-80-5
2.5g
$1370.0 2023-09-18
Enamine
EN300-1859454-1g
3-(cyclohexylmethyl)azetidin-3-ol
1784365-80-5
1g
$699.0 2023-09-18
Enamine
EN300-1859454-5g
3-(cyclohexylmethyl)azetidin-3-ol
1784365-80-5
5g
$2028.0 2023-09-18

3-(cyclohexylmethyl)azetidin-3-ol 関連文献

3-(cyclohexylmethyl)azetidin-3-olに関する追加情報

Professional Introduction to Compound with CAS No. 1784365-80-5 and Product Name 3-(cyclohexylmethyl)azetidin-3-ol

The compound with the CAS number 1784365-80-5 and the product name 3-(cyclohexylmethyl)azetidin-3-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a cyclohexylmethyl group and an azetidine ring system imparts distinct chemical properties that make it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, particularly those featuring azetidine moieties. Azetidine derivatives are known for their versatility and have been explored as intermediates in the synthesis of various bioactive molecules. The compound in question, 3-(cyclohexylmethyl)azetidin-3-ol, is no exception. Its structural features suggest potential utility in the design of drugs targeting a wide range of therapeutic areas.

One of the most compelling aspects of this compound is its structural flexibility, which arises from the combination of the cyclohexylmethyl group and the azetidine ring. This flexibility allows for diverse functionalization, making it an attractive scaffold for medicinal chemists. The cyclohexylmethyl moiety, in particular, can influence both the physical properties and biological activity of the molecule. Its bulkiness may contribute to improved solubility or binding affinity, depending on the context.

Recent studies have highlighted the importance of azetidine derivatives in drug discovery. These compounds have shown promise in various preclinical models, demonstrating efficacy against pathogens and diseases. The compound 3-(cyclohexylmethyl)azetidin-3-ol is being investigated for its potential as a lead molecule in several ongoing research projects. Its unique structure suggests that it may exhibit properties that are not observed with more conventional scaffolds.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to construct the desired azetidine core. The cyclohexylmethyl group is typically introduced at a later stage, allowing for precise control over regioselectivity.

In terms of biological activity, preliminary studies indicate that 3-(cyclohexylmethyl)azetidin-3-ol may possess inhibitory properties against certain enzymes and receptors. These findings are particularly intriguing given the growing interest in enzyme inhibition as a therapeutic strategy. The compound's ability to interact with biological targets could make it a valuable tool for developing new treatments.

The pharmaceutical industry is increasingly focused on developing drugs with improved pharmacokinetic profiles. The compound's structural features may contribute to favorable properties such as oral bioavailability and metabolic stability. These attributes are critical for ensuring that a drug remains effective once administered to patients.

Furthermore, the environmental impact of drug development is becoming a significant consideration. Researchers are exploring sustainable synthetic routes that minimize waste and reduce energy consumption. The synthesis of 3-(cyclohexylmethyl)azetidin-3-ol adheres to these principles by employing green chemistry techniques where possible.

As our understanding of molecular interactions continues to evolve, so too does our ability to design compounds with specific therapeutic effects. The compound 3-(cyclohexylmethyl)azetidin-3-ol exemplifies this progress by combining structural innovation with functional diversity. Its potential applications span multiple therapeutic areas, making it a promising candidate for future drug development.

In conclusion, the compound with CAS number 1784365-80-5 and product name 3-(cyclohexylmethyl)azetidin-3-ol represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activity make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of next-generation therapeutics.

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